While the provided papers don't delve into the detailed molecular structure analysis of N-(diphenylmethyl)-2-(4-ethoxyphenoxy)acetamide, one study mentions using a closely related coumarin derivative, N-(diphenylmethyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide, for molecular docking studies with human serum albumin (HSA). [] This suggests that similar computational techniques could be applied to N-(diphenylmethyl)-2-(4-ethoxyphenoxy)acetamide to understand its interactions with biological targets.
N-(diphenylmethyl)-2-(4-ethoxyphenoxy)acetamide, specifically identified as BED in the study, acts as a potent inhibitor of the sodium-calcium exchanger isoform 3 (NCX3). [] This inhibition is achieved through the interaction of the compound with specific regions of the NCX3 protein. Research using chimera strategy and deletion mutagenesis revealed that the α1 and α2 repeats within the NCX3 structure are crucial for the inhibitory action of N-(diphenylmethyl)-2-(4-ethoxyphenoxy)acetamide. [] Interestingly, the intracellular regulatory f-loop of NCX3 is not involved in the binding and inhibition process. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8